

# The Structural Activity Relationship of DEG-77: An In-depth Technical Guide

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## Compound of Interest

Compound Name: DEG-77

Cat. No.: B12377940

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## Introduction

**DEG-77** is a novel molecular glue degrader that has demonstrated significant potential in the treatment of acute myeloid leukemia (AML) and other cancers.[1][2] It functions as a dual degrader, targeting both Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1 $\alpha$ ) for proteasomal degradation.[3][4] This degradation is mediated by the E3 ubiquitin ligase cereblon (CRBN), placing **DEG-77** in the class of cereblon-dependent molecular glues.[5][6] The targeted degradation of IKZF2 and CK1 $\alpha$  leads to cell cycle arrest, myeloid differentiation, and apoptosis in cancer cells, highlighting a promising therapeutic strategy.[3][7]

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of **DEG-77**, detailing the chemical modifications that influence its biological activity. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

## Structural Activity Relationship (SAR) of DEG-77 and its Analogs

The development of **DEG-77** stemmed from a structure-guided design approach, originating from the lenalidomide core.[8] A key precursor, DEG-35, was identified from a library of cereblon ligands and demonstrated potent dual degradation of IKZF2 and CK1 $\alpha$ . [9] However,

DEG-35 exhibited poor pharmacokinetic properties, including a short half-life, which prompted further optimization to enhance its drug-like characteristics.[1]

**DEG-77** emerged as a more soluble and metabolically stable analog of DEG-35.[3] The key structural modification involved the replacement of the naphthalene ring in DEG-35 with a non-aromatic, sp<sup>3</sup>-hybridized carbon and oxygen-containing scaffold in **DEG-77**. [3] This change significantly improved its pharmacokinetic profile while maintaining potent dual-degrader activity.[1][3]

## Key Structural Features and Their Impact on Activity:

- **Glutarimide Moiety:** Essential for binding to cereblon (CRBN). Methylation of the glutarimide nitrogen abrogates CRBN binding and subsequent degradation of target proteins.[3]
- **Linker and Phenyl Ring:** The connection between the glutarimide and the variable chemical scaffold is crucial for orienting the molecule within the CRBN-substrate complex.
- **Naphthamide Scaffold (in DEG-35):** Provided the initial dual-degrader activity.[8]
- **Scaffold Replacement (in DEG-77):** The introduction of a more soluble scaffold improved pharmacokinetic properties without compromising degradation potency.[3]

The following tables summarize the quantitative data for **DEG-77** and its precursor, DEG-35, highlighting the impact of structural modifications on their biological activity.

**Table 1: In Vitro Degradation Activity**

Compound	Target	DC50 (nM) in MOLM-13 cells
DEG-77	IKZF2	15.3[4]
CK1 $\alpha$	10[4]	
DEG-35	IKZF2	Not explicitly stated in provided results
CK1 $\alpha$	Not explicitly stated in provided results	

**Table 2: In Vitro Anti-proliferative and Cytotoxic Activity**

Compound	Cell Line	Assay	IC50/EC50/GI50 (nM)
DEG-77	MOLM-13 (AML)	Anti-proliferative	EC50 = 4.0[1]
COV434 (Ovarian Cancer)	Growth Inhibition	GI50 = 28[1]	
A2780 (Ovarian Cancer)	Growth Inhibition	GI50 = 20[1]	
TOV-21G (Ovarian Cancer)	Growth Inhibition	GI50 = 68[1]	
DEG-35	MOLM-13 (AML)	Not explicitly stated	Not explicitly stated

**Table 3: In Vivo Pharmacokinetic Properties**

Compound	Parameter	Value	Species
DEG-77	Half-life ( $t_{1/2}$ )	16.91 hours[1]	Mice
DEG-35	Half-life ( $t_{1/2}$ )	3.8 minutes (in vitro, human liver microsomes)[1]	Human
Clearance	361.9 $\mu$ L/min/mg (in vitro, human liver microsomes)[1]	Human	

## Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of **DEG-77** are provided below.

### Western Blot Analysis for Protein Degradation

Objective: To determine the degradation of target proteins (IKZF2, CK1 $\alpha$ ) in response to **DEG-77** treatment.

## Materials:

- MOLM-13 cells
- **DEG-77** (and other test compounds)
- DMSO (vehicle control)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-IKZF2, anti-CK1 $\alpha$ , anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

## Procedure:

- **Cell Treatment:** Seed MOLM-13 cells at a density of  $1 \times 10^6$  cells/well in a 6-well plate. Treat cells with varying concentrations of **DEG-77** or DMSO for the desired time (e.g., 24 hours).
- **Cell Lysis:** Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

- SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples and load onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against IKZF2, CK1 $\alpha$ , and GAPDH (loading control) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

## Flow Cytometry for Apoptosis and Cell Differentiation

Objective: To assess the induction of apoptosis and myeloid differentiation in AML cells following treatment with **DEG-77**.

Materials:

- MOLM-13 cells
- **DEG-77** (and other test compounds)
- DMSO (vehicle control)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
- Binding Buffer

- Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14) conjugated to fluorophores
- Flow cytometer

#### Procedure for Apoptosis Assay:

- Cell Treatment: Treat MOLM-13 cells with **DEG-77** or DMSO for the specified duration (e.g., 48 hours).
- Cell Staining:
  - Harvest the cells and wash twice with cold PBS.
  - Resuspend the cells in 1X Binding Buffer.
  - Add Annexin V-FITC and Propidium Iodide to the cell suspension.
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
  - Annexin V-positive, PI-negative cells are considered early apoptotic.
  - Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

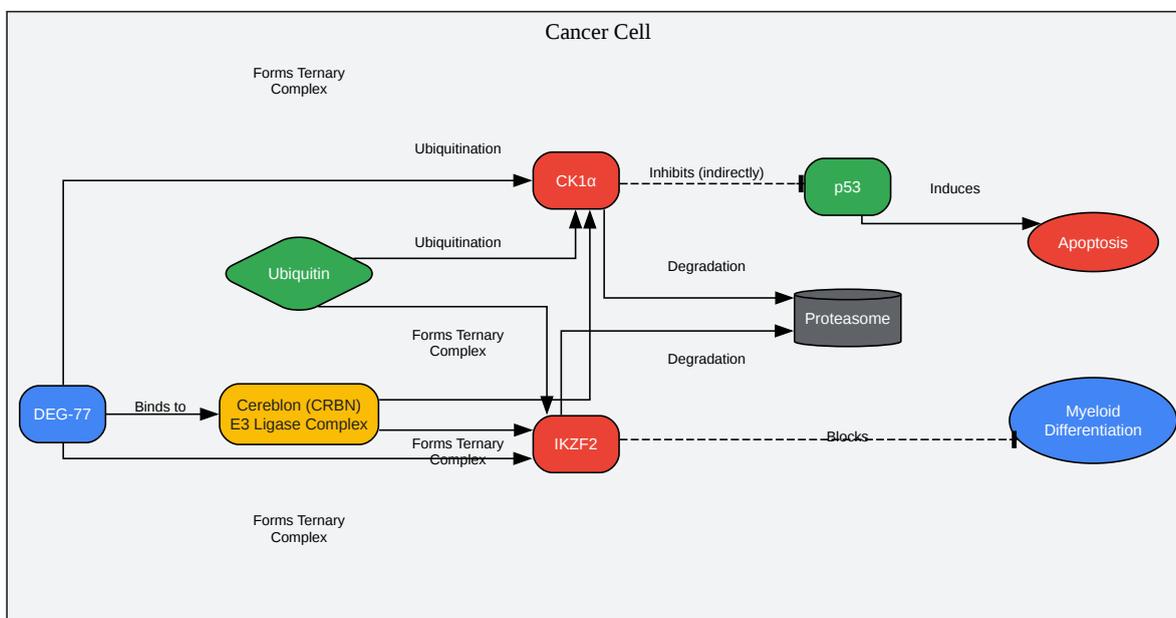
#### Procedure for Differentiation Assay:

- Cell Treatment: Treat MOLM-13 cells with **DEG-77** or DMSO for a longer duration to allow for differentiation (e.g., 2-4 days).
- Cell Staining:
  - Harvest the cells and wash with PBS.
  - Incubate the cells with fluorophore-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) for 30 minutes on ice in the dark.
  - Wash the cells to remove unbound antibodies.

- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

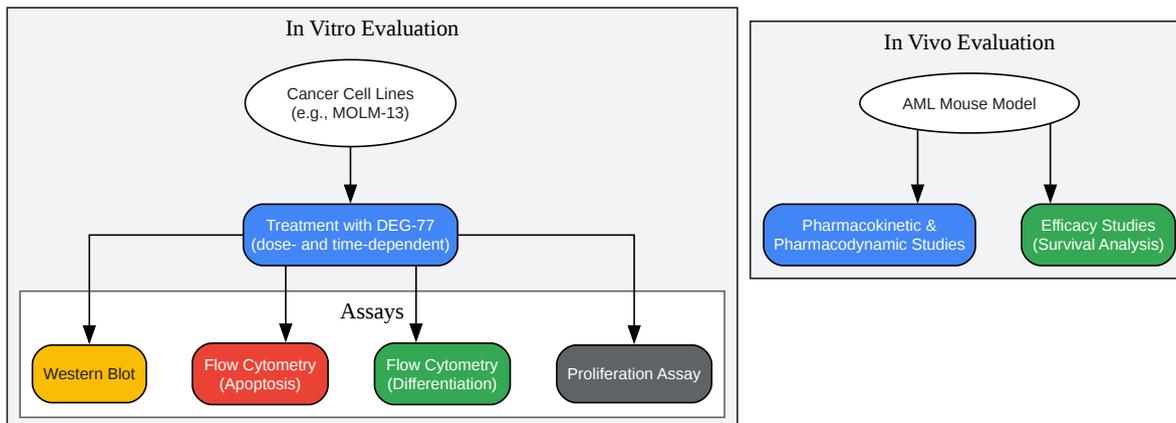
## Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to **DEG-77**.



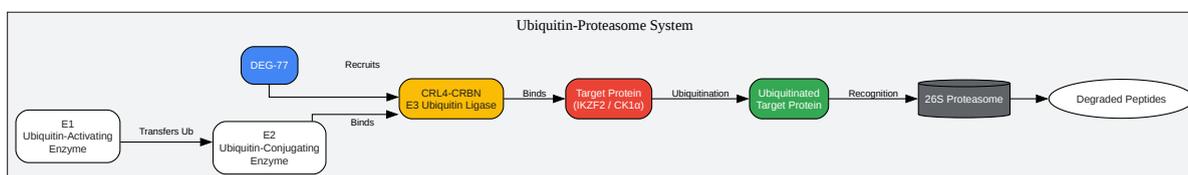
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Caption: Mechanism of action of **DEG-77**.



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Caption: Experimental workflow for **DEG-77** evaluation.



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Caption: Cereblon-mediated protein degradation pathway.

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